molecular formula C12H12ClN5 B1452366 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine CAS No. 1220034-62-7

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine

Cat. No. B1452366
CAS RN: 1220034-62-7
M. Wt: 261.71 g/mol
InChI Key: VHSITIYKDUQYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine (abbreviated as CQT) is an organic compound that has recently been studied for its potential use in a variety of scientific research applications. CQT is a heterocyclic compound that is composed of a nitrogen, chlorine, and quinoline ring. It is a white powder that is soluble in water and has a melting point of approximately 150°C. CQT has been studied for its potential applications in the fields of biochemistry, physiology, pharmacology, and biotechnology.

Scientific Research Applications

Organocatalysis

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine: can serve as a reactant in organocatalytic processes. Specifically, it can be used in domino Michael-hemiacetalization reactions . This application is crucial in synthesizing complex organic molecules with high enantioselectivity, which is essential for creating pharmaceuticals with the desired chirality and biological activity.

Enantioselective Reduction

This compound is also valuable in the enantioselective reduction of ketones and aldehydes, catalyzed by certain fungi like Didymosphaeria igniaria . The ability to selectively reduce a prochiral or racemic substrate to a single enantiomer is vital in the production of active pharmaceutical ingredients (APIs).

Synthesis of Biologically Active Molecules

The triazine derivative is a precursor in synthesizing various biologically and pharmacologically active molecules . These molecules can range from small-molecule drugs to complex natural products, highlighting the compound’s versatility in medicinal chemistry.

Ionic Liquids

Derivatives of this compound, such as 1,3,5-oxadiazine derivatives , have applications as ionic liquids . Ionic liquids are salts in the liquid state at room temperature and are used as solvents and catalysts due to their unique properties like low volatility and high thermal stability.

Polymer Chemistry

In polymer chemistry, the compound’s derivatives can be used to create polymers with specific properties . These polymers can be designed for various applications, including materials science, biotechnology, and electronics.

Antimicrobial Agents

Finally, some derivatives of 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine have shown promising results as antimicrobial agents . They have been evaluated for anti-bacterial and anti-fungal activities, with some compounds exhibiting activity comparable to standard drugs.

properties

IUPAC Name

4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSITIYKDUQYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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